molecular formula C7H11ClN2O2S B13250324 Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride

Cat. No.: B13250324
M. Wt: 222.69 g/mol
InChI Key: JQZRQMJBYKQHNE-UHFFFAOYSA-N
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Description

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the condensation of 2-aminothiazole with ethyl chloroformate, followed by methylation and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiazole derivatives.

Scientific Research Applications

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate
  • Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate
  • Methyl 2-(1-aminoethyl)-1,3-oxazole-4-carboxylate

Uniqueness

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. Additionally, the specific arrangement of functional groups in this compound may confer distinct biological activities compared to its analogs.

Properties

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.69 g/mol

IUPAC Name

methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C7H10N2O2S.ClH/c1-4(8)6-9-5(3-12-6)7(10)11-2;/h3-4H,8H2,1-2H3;1H

InChI Key

JQZRQMJBYKQHNE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)C(=O)OC)N.Cl

Origin of Product

United States

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